Tenofovir Alafenamide-D5 (diastereomers)

Catalog No.
S2712316
CAS No.
2131003-68-2
M.F
C21H29N6O5P
M. Wt
481.504
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenofovir Alafenamide-D5 (diastereomers)

CAS Number

2131003-68-2

Product Name

Tenofovir Alafenamide-D5 (diastereomers)

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate

Molecular Formula

C21H29N6O5P

Molecular Weight

481.504

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D

InChI Key

LDEKQSIMHVQZJK-UZFIYRAASA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Solubility

not available

Synthesis and Characterization:

Tenofovir Alafenamide-D5 (diastereomers), also known as GS 7171-d5 or by its chemical structure, plays a role in scientific research as a deuterium-labeled isotopomer of Tenofovir Alafenamide (TAF). Isotopomers are molecules with the same number of protons and electrons but differing numbers of neutrons. In this case, the D5 portion indicates five deuterium atoms (heavy isotopes of hydrogen) replacing five hydrogen atoms in the TAF molecule.

Scientists synthesize Tenofovir Alafenamide-D5 to study its properties and behavior compared to the non-deuterated TAF. This allows researchers to:

  • Trace and quantify TAF in biological samples through mass spectrometry techniques. Deuterium labeling creates a distinct mass signal, making it easier to distinguish TAF from other compounds in complex biological matrices .
  • Investigate the metabolic pathway of TAF by observing the incorporation and elimination of deuterium atoms during various metabolic processes .

Preclinical Studies:

Tenofovir Alafenamide-D5 finds application in preclinical studies to evaluate the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug effects) properties of TAF. By using the deuterated form, researchers can distinguish the labeled TAF from any endogenous metabolites present in the test organism, leading to more accurate data analysis.

For example, researchers might use Tenofovir Alafenamide-D5 to:

  • Measure TAF's absorption and distribution in various tissues after administration to animals .
  • Evaluate the effect of TAF on specific enzymes or biological processes by monitoring changes in deuterium enrichment within targeted molecules .

Clinical Research:

While Tenofovir Alafenamide-D5 itself is not used as a therapeutic agent, it can be employed in clinical research to support the development and evaluation of TAF-based drugs.

Here are some potential applications:

  • Investigate the drug-drug interaction potential of TAF by co-administering Tenofovir Alafenamide-D5 with other medications and monitoring their combined effects .
  • Study the pharmacokinetics of TAF in specific patient populations, such as individuals with impaired renal function, to optimize dosing regimens .

TAF is a prodrug, meaning it requires conversion in the body to its active form, tenofovir disoproxil fumarate (TDF). TAF-d5 is the deuterium-labeled version of TAF, where five hydrogen atoms have been replaced with the heavier isotope deuterium (²H). This isotopic substitution allows scientists to track TAF's metabolism and pharmacokinetics in the body through mass spectrometry techniques [].


Molecular Structure Analysis

TAF-d5 shares the same core structure as TAF, consisting of a tenofovir moiety (antiviral component) linked to an alanine phenoxymethyl (Ala-PM) ester (prodrug moiety). The key features include:

  • The tenofovir moiety: This contains a guanine nucleotide analog, which disrupts viral replication by inhibiting the viral reverse transcriptase enzyme.
  • The Ala-PM ester: This enhances TAF's oral bioavailability compared to TDF.

The five deuterium atoms in TAF-d5 are typically incorporated at specific positions in the Ala-PM ester moiety, but the exact placement can vary depending on the synthetic method. This variation results in a mixture of diastereomers, which are stereoisomers that differ in their spatial arrangement but have the same chemical formula [].


Chemical Reactions Analysis

  • Synthesis: The synthesis of TAF-d5 involves similar processes used for TAF, but with the incorporation of deuterium at specific stages. However, detailed information on the exact synthetic route for TAF-d5 might be proprietary.
  • Metabolism: TAF undergoes enzymatic hydrolysis in the body to release TDF, the active form. TAF-d5 serves as a tracer molecule to study this process and the subsequent metabolism of TDF [].

XLogP3

1.9

Dates

Modify: 2023-08-16

Explore Compound Types